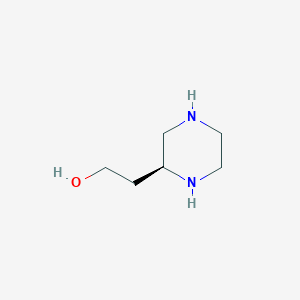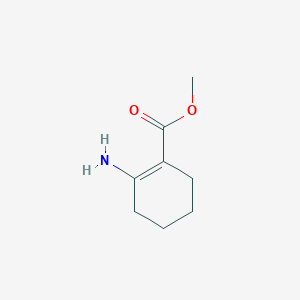
N,N'-bis(2,3-dichlorophenyl)propanediamide
Übersicht
Beschreibung
N,N'-bis(2,3-dichlorophenyl)propanediamide, commonly known as DDD, is a synthetic organic compound that belongs to the family of amides. DDD is a white crystalline solid that is insoluble in water and soluble in organic solvents. It was first synthesized in the 1940s and was initially used as an insecticide, but its use has been phased out due to its toxicity. However, DDD has found applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Testing
N,N’-Bis-(2,3-dichloro-phenyl)-malonamide: is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the consistency and accuracy of pharmaceutical tests, which in turn guarantees the safety and efficacy of medications.
Optical Probes for Metal Detection
The compound has been studied for its application as an optical probe for the selective detection of Fe (III) ions . This is particularly important in environmental monitoring and remediation, where the detection of iron ions can indicate contamination levels.
Metallurgy
In metallurgical processes, N,N’-Bis-(2,3-dichloro-phenyl)-malonamide can be used to study the behavior of metals and their ions. Its ability to bind selectively to certain metal ions makes it valuable for understanding and optimizing metallurgical reactions .
Material Science
The compound’s binding properties can be leveraged in material science for the development of new materials with specific interactions with metal ions. This can lead to innovations in material design and functionality .
Iron Contamination Remediation
N,N’-Bis-(2,3-dichloro-phenyl)-malonamide: has potential applications in the remediation of iron contamination. Its selectivity for Fe (III) ions could be used to remove excess iron from materials or environments .
Photophysical Research
The photophysical behavior of this compound has been explored through experimental and theoretical methods, such as UV-VIS and fluorescence spectroscopy, as well as DFT studies. This research can contribute to the understanding of molecular interactions and the design of photophysical devices .
Coordination Chemistry
The compound’s ability to form complexes with metal ions, particularly Fe (III) , is of interest in coordination chemistry. Studying these complexes can provide insights into the nature of chemical bonds and the design of coordination compounds .
Analytical Chemistry
In analytical chemistry, N,N’-Bis-(2,3-dichloro-phenyl)-malonamide can be used as a reagent to develop new methods for the quantitative and qualitative analysis of metal ions in various samples .
Eigenschaften
IUPAC Name |
N,N'-bis(2,3-dichlorophenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-8-3-1-5-10(14(8)18)20-12(22)7-13(23)21-11-6-2-4-9(17)15(11)19/h1-6H,7H2,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMXGSAYLGOBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368401 | |
| Record name | N~1~,N~3~-Bis(2,3-dichlorophenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2,3-dichlorophenyl)propanediamide | |
CAS RN |
36476-40-1 | |
| Record name | N~1~,N~3~-Bis(2,3-dichlorophenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2'-Chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1607774.png)



![2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1607783.png)



![Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate](/img/structure/B1607788.png)

